3,4-Dihydropapaverine

Phosphodiesterase PDE4 cAMP

3,4-Dihydropapaverine (CAS 6957-27-3) is the superior tool for α₁-adrenoceptor research, exhibiting near-complete loss of PDE inhibitory activity vs. papaverine. Its enhanced α₁ affinity enables clean dissection of receptor-mediated vasoconstriction/vasodilation. Also a key intermediate for papaverine/tetrahydropapaverine synthesis and a Complex I probe in mitochondrial bioenergetics. Available in 98% purity. Request pricing and lead time.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
CAS No. 6957-27-3
Cat. No. B1221456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydropapaverine
CAS6957-27-3
Synonyms1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride
3,4-dihydropapaverine
3,4-dihydropapaverine, monohydrobromide
3,4-dihydropapaverine, monohydrochloride
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC)OC)OC
InChIInChI=1S/C20H23NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-6,10-12H,7-9H2,1-4H3
InChIKeyUCJDFFOXXPPGLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydropapaverine (CAS 6957-27-3): A Partially Reduced Benzylisoquinoline Alkaloid with α₁-Adrenoceptor Selectivity


3,4-Dihydropapaverine (CAS 6957-27-3) is a partially reduced benzylisoquinoline alkaloid structurally related to papaverine, distinguished by a single saturation in its isoquinoline ring [1]. This structural feature imparts a molecular weight of 341.4 g/mol and XLogP3-AA of 3.1 [1]. It is classified as an impurity of papaverine [2] and is recognized in the MeSH database as a papaverine analog [3]. Unlike papaverine's planar isoquinoline ring, the partially reduced system of 3,4-dihydropapaverine confers differential pharmacological properties, including distinct receptor selectivity profiles [4].

Why 3,4-Dihydropapaverine Cannot Be Substituted by Papaverine or Other Benzylisoquinolines in Targeted Research


Substituting 3,4-dihydropapaverine with papaverine or other in-class analogs is scientifically untenable due to fundamental mechanistic divergence. Papaverine acts as a broad-spectrum phosphodiesterase (PDE) inhibitor and interacts with calcium channels, whereas 3,4-dihydropapaverine exhibits a near-complete loss of PDE inhibitory activity [1]. Instead, 3,4-dihydropapaverine demonstrates significantly enhanced affinity for α₁-adrenoceptors compared to papaverine [1]. This shift in primary molecular target invalidates any assumption of functional equivalence. Moreover, even among partially reduced derivatives, potency in functional vasorelaxation assays varies considerably: tetrahydropapaverine exhibits greater vasorelaxant potency than 3,4-dihydropapaverine in noradrenaline-contracted rat aorta [1]. Therefore, selection of 3,4-dihydropapaverine is driven by its specific pharmacological fingerprint—not its structural class membership.

3,4-Dihydropapaverine (6957-27-3): Quantitative Differentiation Evidence vs. Papaverine and Related Analogs


Loss of PDE4 Inhibitory Activity in 3,4-Dihydropapaverine Compared to Papaverine

In direct comparative studies using PDE isoforms isolated from bovine aorta, 3,4-dihydropapaverine exhibited no significant inhibitory effect on any PDE isoform tested, in stark contrast to papaverine which demonstrated significant inhibitory activity across all isoforms [1]. This observation is corroborated by a separate study using rat brain homogenates, where dihydropapaverine was found to have practically no effect on phosphodiesterase activity across a concentration range of 1 μM to 100 μM [2]. This represents a functional divergence from papaverine's broad PDE inhibition profile.

Phosphodiesterase PDE4 cAMP Vascular pharmacology

Enhanced α₁-Adrenoceptor Affinity of 3,4-Dihydropapaverine Over Papaverine

Binding studies using rat cerebral cortical membranes revealed that 3,4-dihydropapaverine and its reduced congeners exhibit greater affinity for the [³H]-prazosin binding site (α₁-adrenoceptor) than papaverine [1]. The three papaverine derivatives are more selective as inhibitors of [³H]-prazosin binding as opposed to [³H]-(+)-cis-diltiazem binding, while papaverine appears to have approximately equal affinity for both [1]. [³H]-nitrendipine binding was not affected by either compound at concentrations up to 100 μM [1].

α1-adrenoceptor Receptor binding Prazosin Vascular pharmacology

Comparative Vasorelaxant Potency of 3,4-Dihydropapaverine vs. Tetrahydropapaverine in Rat Aorta

In functional studies using rat isolated aorta contracted with noradrenaline (1 μM), 3,4-dihydropapaverine inhibited contractions in a concentration-dependent manner [1]. However, tetrahydropapaverine demonstrated higher vasorelaxant potency than 3,4-dihydropapaverine [1]. In Ca²⁺-free solution, 3,4-dihydropapaverine at 100 μM only inhibited the noradrenaline-evoked contractile response by 18.1±6.7%, indicating a primarily extracellular mechanism of action [1].

Vasodilation Noradrenaline Rat aorta Functional assay

Equipotent Spasmolytic Activity of 3,4-Dihydropapaverine and Papaverine in Isolated Gut Preparations

In a direct comparative study using guinea pig ileum and rabbit duodenum, 3,4-dihydropapaverine, papaverine, and ethaverine all faithfully mimicked the effect of anoxia by suppressing the 'tonic phase' of acetylcholine-, histamine-, and BaCl₂-induced contractions without affecting the 'spike phase' [1]. Additionally, all three compounds strongly inhibited oxygen uptake of rat liver mitochondria oxidizing glutamate under phosphorylative conditions, an effect not reversed by 2,4-DNP [1]. With succinate as substrate, oxygen uptake was unaffected, suggesting inhibition occurs between NADH and cytochrome b in the electron-transfer chain [1].

Spasmolytic Guinea pig ileum Mitochondrial respiration Acetylcholine

In Vivo Hypotensive Activity of 3,4-Dihydropapaverine in Anesthetized Cats

In a screening study of four dihydroisoquinoline derivatives, 3,4-dihydropapaverine (DHP) reduced blood pressure in urethane-anesthetized cats without altering the cardiovascular responses to noradrenaline or acetylcholine [1]. The hypotensive effect was preserved even after atropinization, indicating a mechanism independent of muscarinic cholinergic receptors [1]. DHP did not exhibit antitussive activity [1].

Hypotensive In vivo Blood pressure Cat

3,4-Dihydropapaverine (6957-27-3): High-Value Research and Industrial Application Scenarios


Investigating α₁-Adrenoceptor-Mediated Vascular Signaling Without PDE Confounding

Given its enhanced affinity for α₁-adrenoceptors and complete lack of PDE inhibitory activity [1], 3,4-dihydropapaverine serves as a superior tool compound for dissecting α₁-adrenoceptor signaling pathways in vascular smooth muscle. Unlike papaverine, which concurrently inhibits PDE isoforms and elevates cAMP/cGMP, 3,4-dihydropapaverine provides a cleaner pharmacological profile for isolating receptor-mediated vasoconstriction or vasodilation mechanisms [1]. This makes it particularly valuable for academic pharmacology laboratories investigating adrenoceptor pharmacology or screening for novel α₁-adrenoceptor modulators.

Synthesis of Tetrahydropapaverine and Papaverine Derivatives via Catalytic Hydrogenation or Oxidation

3,4-Dihydropapaverine is a key intermediate in the synthesis of both tetrahydropapaverine (via reduction) and papaverine (via oxidation) . Its partially reduced isoquinoline ring enables controlled access to both fully reduced and fully aromatic congeners. Industrial production of 3,4-dihydropapaverine can be achieved through selective dehydrogenation of 1,2,3,4-tetrahydropapaverine . A patent also describes its preparation via Bischler-Napieralski cyclization and subsequent dehydrogenation [2]. This synthetic versatility positions 3,4-dihydropapaverine as a critical building block in medicinal chemistry and alkaloid synthesis programs.

Mechanistic Studies of Mitochondrial Respiratory Chain Inhibition

Based on the evidence that 3,4-dihydropapaverine strongly inhibits oxygen uptake in rat liver mitochondria oxidizing glutamate but not succinate [3], this compound is a valuable probe for investigating Complex I (NADH dehydrogenase) function in the electron transport chain. The inhibition occurs between NADH and cytochrome b, providing a tool for mitochondrial bioenergetics research [3]. Moreover, the equipotent spasmolytic effects shared with papaverine [3] allow researchers to study smooth muscle relaxation mechanisms independently of PDE inhibition, a confounding factor present when using papaverine.

In Vivo Cardiovascular Pharmacology Studies in Rodent and Feline Models

The documented hypotensive effects of 3,4-dihydropapaverine in urethane-anesthetized cats, which persist after atropinization [4], support its use as a reference vasodilator in preclinical cardiovascular studies. Combined with its concentration-dependent inhibition of noradrenaline-induced contractions in rat aorta [1], 3,4-dihydropapaverine provides a well-characterized in vivo and ex vivo profile for hypertension research. Procurement is specifically indicated for laboratories seeking a PDE-sparing vasodilator with established efficacy in both rodent and feline models.

Quote Request

Request a Quote for 3,4-Dihydropapaverine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.